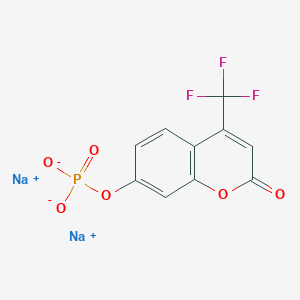

4-(三氟甲基)伞形酮磷酸二钠盐

描述

Fluorogenic substrate for alkaline phosphatase.

科学研究应用

碱性磷酸酶的荧光底物

“4-(三氟甲基)伞形酮磷酸二钠盐”通常用作碱性磷酸酶的荧光底物 . 当该化合物被酶裂解时,它会释放出可检测和定量的荧光产物。 这使得它成为研究各种生物系统中碱性磷酸酶活性的宝贵工具 .

生化研究

由于其荧光特性,该化合物在生化研究中被广泛使用 . 它可以用于标记和跟踪各种实验装置中的分子,使研究人员能够实时观察生物过程 .

诊断应用

“4-(三氟甲基)伞形酮磷酸二钠盐”的使用也扩展到诊断应用。 它在碱性磷酸酶存在下产生荧光信号的能力可用于检测生物样本中该酶的存在 . 这在医学诊断中特别有用,因为酶活性的变化可能表明某些健康状况 .

药物发现

在药物发现领域,“4-(三氟甲基)伞形酮磷酸二钠盐”可用于高通量筛选试验 . 这些试验有助于识别可能影响碱性磷酸酶活性的潜在候选药物 .

环境监测

“4-(三氟甲基)伞形酮磷酸二钠盐”对碱性磷酸酶活性的敏感性也可用于环境监测 . 例如,水体中酶活性的变化可能表明某些污染物的存在 .

教育目的

最后,“4-(三氟甲基)伞形酮磷酸二钠盐”通常在教育环境中用作演示工具 . 它的荧光特性可用于直观地展示酶的作用,使其成为教授生物化学的宝贵工具 .

作用机制

Target of Action

The primary target of 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in many biochemical processes, including phosphate metabolism and signal transduction.

Mode of Action

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt acts as a fluorogenic substrate for alkaline phosphatase . When the enzyme acts on this compound, it cleaves the phosphate group, resulting in the release of a fluorescent product. This fluorescence can be detected and quantified, providing a measure of the enzyme’s activity.

Pharmacokinetics

Its solubility in both dmso and water suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

Action Environment

The efficacy and stability of 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt can be influenced by various environmental factors. For instance, the compound’s fluorescence is detected at an excitation wavelength of 410 nm and an emission wavelength of 503 nm in 0.1 M Tris pH 9.0 , indicating that the compound’s fluorescence properties can be affected by pH. Additionally, the compound is stored at -20°C , suggesting that temperature can impact its stability.

生化分析

Biochemical Properties

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt plays a crucial role in biochemical reactions as a fluorogenic substrate for alkaline phosphatases . When hydrolyzed by these enzymes, it releases a fluorescent product, 4-(Trifluoromethyl)umbelliferone, which can be easily detected and quantified. This interaction allows researchers to measure enzyme activity with high precision. The compound’s fluorescence properties, with excitation at 410 nm and emission at 503 nm, make it suitable for various fluorescence-based assays .

Cellular Effects

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt influences various cellular processes by serving as a substrate for alkaline phosphatases. These enzymes are involved in dephosphorylation reactions, which are critical for regulating cellular signaling pathways, gene expression, and metabolism . By providing a measurable readout of enzyme activity, this compound helps researchers understand how changes in phosphatase activity affect cellular functions.

Molecular Mechanism

At the molecular level, 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt exerts its effects through its interaction with alkaline phosphatases. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the release of the fluorescent product, 4-(Trifluoromethyl)umbelliferone . This reaction is highly specific, allowing for accurate measurement of enzyme activity. The fluorescence signal generated provides insights into enzyme kinetics and the effects of various inhibitors or activators on phosphatase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its fluorescence properties may degrade over extended periods . Long-term studies have shown that the compound remains effective for measuring enzyme activity, although periodic calibration may be necessary to ensure accuracy.

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt vary with different dosages in animal models. At optimal concentrations, the compound provides a reliable measure of alkaline phosphatase activity without causing adverse effects . At higher doses, there may be potential for toxicity or interference with other cellular processes. It is essential to determine the appropriate dosage to balance sensitivity and specificity while minimizing any negative impact on the organism.

Metabolic Pathways

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt is involved in metabolic pathways related to phosphate metabolism. Alkaline phosphatases catalyze the hydrolysis of the phosphate group, releasing 4-(Trifluoromethyl)umbelliferone . This reaction is part of the broader metabolic processes that regulate phosphate homeostasis and cellular signaling. The compound’s interaction with these enzymes provides valuable insights into the regulation of metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt is transported and distributed based on its solubility and interaction with cellular components. The compound is soluble in both DMSO and water, allowing for easy incorporation into various experimental setups . Its distribution within cells is influenced by the presence of alkaline phosphatases, which localize to specific cellular compartments where dephosphorylation reactions occur.

Subcellular Localization

The subcellular localization of 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt is primarily determined by the distribution of alkaline phosphatases. These enzymes are often found in the plasma membrane, endoplasmic reticulum, and other organelles involved in phosphate metabolism . The compound’s activity is closely linked to these locations, providing a targeted measure of enzyme activity within specific cellular compartments.

属性

IUPAC Name |

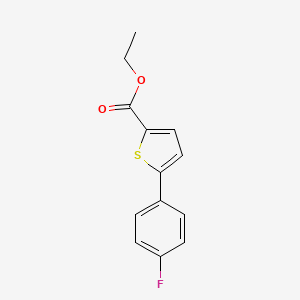

disodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3O6P.2Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;;/h1-4H,(H2,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCZARQEYVOTOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OP(=O)([O-])[O-])OC(=O)C=C2C(F)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585026 | |

| Record name | Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-17-8 | |

| Record name | Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1628297.png)